molecular formula C14H27NO4 B2883489 N-Boc-(+/-)-3-aminononanoic acid CAS No. 1335042-20-0

N-Boc-(+/-)-3-aminononanoic acid

Cat. No.: B2883489
CAS No.: 1335042-20-0
M. Wt: 273.373
InChI Key: SJPNKCQBBKLGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-3-aminononanoic acid is a chemically protected beta-amino acid that serves as a versatile building block in chemical biology and medicinal chemistry research. As an N-Boc-protected amine, this compound features a tert-butyloxycarbonyl (Boc) group, which stabilizes the amine functionality during synthetic processes and can be readily removed under mild acidic conditions to generate the free amine for further conjugation . This makes it a valuable intermediate for the step-wise synthesis of complex peptides and other biomolecules. This compound is particularly valuable for the structural modification of natural products and other bioactive molecules. The introduction of amino acid motifs, such as this nonanoic acid derivative, is a established strategy to improve the water solubility and enhance the pharmacological profile of lead compounds, potentially reducing cytotoxicity and altering metabolic pathways . In the field of chemical biology, the rational design of such amino acid analogs is foundational to techniques like Genetic Code Expansion (GCE), which enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins to study their structure and function . The extended nine-carbon chain of this aminononanoic acid may be utilized in the synthesis of specialized linkers, such as those for PROteolysis TArgeting Chimeras (PROTACs), where a defined spacer length is critical for molecular recognition and efficiency . The "(+/-)" notation indicates that this product is supplied as a racemic mixture of both enantiomers. Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNKCQBBKLGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc Protected β Amino Acids and Analogues

General Synthetic Strategies for β-Amino Acids

Homologation Protocols from α-Amino Acids

One of the most common and historically significant methods for synthesizing β-amino acids is the homologation of α-amino acids, which involves the insertion of a methylene (B1212753) group. blogspot.comlibretexts.org The Arndt-Eistert reaction is a classic and popular example of this transformation. libretexts.orgwikipedia.org This method converts a carboxylic acid to its next higher homologue. blogspot.com

The process begins with the conversion of an N-protected α-amino acid into an acid chloride, typically using a reagent like thionyl chloride. libretexts.org This acid chloride then reacts with diazomethane (B1218177) to form a diazoketone. libretexts.orgwikipedia.org The key step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal such as silver oxide (Ag₂O) or can be induced by heat or light. blogspot.comlibretexts.org This rearrangement generates a ketene (B1206846), which is then hydrolyzed in the presence of water to yield the desired β-amino acid. blogspot.com

A notable feature of the Arndt-Eistert homologation is that the Wolff rearrangement generally proceeds with the retention of the stereochemistry at the α-carbon of the original amino acid. blogspot.comlibretexts.org For instance, the homologation of N-Boc-protected (S)-phenylalanine results in the formation of N-Boc-protected (S)-3-amino-4-phenylbutanoic acid with a high degree of enantiomeric excess. blogspot.com

Reagent/StepPurpose
Thionyl chlorideConverts the carboxylic acid to an acid chloride. libretexts.org
DiazomethaneReacts with the acid chloride to form a diazoketone. libretexts.orgwikipedia.org
Silver oxide (Ag₂O)Catalyzes the Wolff rearrangement of the diazoketone to a ketene. blogspot.comlibretexts.org
WaterHydrolyzes the ketene to form the β-amino acid. blogspot.com
Mechanistic Investigations of Homologation Reactions

The core of the Arndt-Eistert homologation is the Wolff rearrangement. blogspot.com This step involves a 1,2-rearrangement of the α-diazoketone intermediate to form a ketene. blogspot.comlibretexts.org The carbon skeleton of the original α-amino acid rearranges, and the new methylene group in the β-amino acid product originates from the diazomethane reagent. blogspot.com

The reaction is initiated by the acylation of diazomethane by the acid chloride of the N-protected α-amino acid. organic-chemistry.org An excess of diazomethane is often used to neutralize the hydrochloric acid (HCl) byproduct, preventing the formation of undesired chloromethyl ketone side products. wikipedia.org The resulting α-diazoketone is then subjected to conditions that promote the Wolff rearrangement. This rearrangement is believed to proceed through a concerted mechanism where the alkyl group migrates as a nitrogen molecule is expelled, leading to the formation of the ketene. blogspot.com The stereochemical integrity of the migrating group is maintained during this process. libretexts.org Finally, the highly reactive ketene is trapped by a nucleophile, such as water, to produce the carboxylic acid, or by an alcohol or amine to yield the corresponding ester or amide. organic-chemistry.org

Development of Safer and Efficient Alternatives to Hazardous Reactions

A significant drawback of the traditional Arndt-Eistert reaction is the use of diazomethane, which is a highly toxic and potentially explosive substance. wikipedia.orgreddit.com This has spurred the development of safer alternatives. One such alternative is (trimethylsilyl)diazomethane (TMSCHN₂). wikipedia.orgnrochemistry.com While still requiring careful handling, it is considered less hazardous than diazomethane. reddit.comresearchgate.net TMSCHN₂ can be used in a similar fashion to diazomethane for the homologation of N-Boc-amino acids. nrochemistry.com

Another strategy to avoid the hazards of diazomethane is the Kowalski ester homologation, which also generates a carbene equivalent but through a different pathway. wikipedia.org Other modifications to the Arndt-Eistert protocol include the use of acid anhydrides instead of acid chlorides and the inclusion of triethylamine (B128534) to scavenge the HCl byproduct, which also helps to prevent the formation of α-chloromethylketone side products. wikipedia.org

Continuous flow chemistry has also emerged as a safer and more scalable approach for performing the Arndt-Eistert homologation. rsc.orgacs.orgchemrxiv.org Flow reactors allow for the in situ generation and immediate use of hazardous reagents like diazomethane, minimizing the risks associated with their handling and storage. acs.orgchemrxiv.org This technique has been successfully applied to the synthesis of β-amino acids from α-amino acids in a multi-step continuous process. rsc.org

Furthermore, alternative synthetic routes that completely bypass the need for diazomethane or other hazardous reagents have been developed. For example, a method for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters involves a Wittig-type reaction, followed by reduction, isomerization, oxidative cleavage, and methylation, thus avoiding the risks associated with both the Arndt-Eistert and cyanation reactions. rsc.orgrsc.orgnih.govnih.gov

Alternative Reagent/MethodAdvantage
(Trimethylsilyl)diazomethane (TMSCHN₂)Safer alternative to diazomethane. wikipedia.orgreddit.comnrochemistry.comresearchgate.net
Kowalski ester homologationAvoids the use of diazomethane. wikipedia.org
Continuous flow synthesisEnhances safety and scalability by generating hazardous reagents in situ. rsc.orgacs.orgchemrxiv.org
Wittig-type reaction sequenceAvoids both Arndt-Eistert and cyanation reaction hazards. rsc.orgrsc.orgnih.govnih.gov

Asymmetric Michael Additions Utilizing Chiral Ammonia (B1221849) Synthons

The asymmetric aza-Michael addition is a powerful strategy for the enantioselective synthesis of β-amino acids. researchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net To achieve asymmetry, chiral ammonia synthons or chiral catalysts are employed.

Chiral ammonia synthons are molecules that act as a source of a chiral amino group. For instance, lithium amides derived from chiral amines, such as (R)-N-benzyl-N-α-methylbenzylamide, can be used as chiral nucleophiles in Michael additions to α,β-unsaturated esters. tandfonline.com This approach allows for the stereocontrolled formation of the C-N bond, leading to enantioenriched β-amino acid precursors. tandfonline.com Another example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary. researchgate.net Amides derived from this chiral auxiliary can undergo diastereoselective conjugate addition of nitrogen nucleophiles, and the resulting adducts can be readily converted to the desired β-amino esters. researchgate.net

Organocatalysis has also become a prominent tool in asymmetric aza-Michael reactions. researchgate.net Chiral amines, thioureas, and other small organic molecules can catalyze the enantioselective addition of nitrogen nucleophiles to Michael acceptors. nih.govbuchler-gmbh.com

Stereoselective Alkylation and Conjugate Addition Methodologies

Stereoselective alkylation of enolates derived from N-Boc-protected lactams is another effective method for synthesizing substituted β-amino acids. For example, N-Boc-protected-5-substituted δ-lactams, which can be prepared from β³-amino acids, undergo highly diastereoselective alkylation upon treatment with various electrophiles. nih.govresearchgate.net This methodology provides access to optically active α,δ-disubstituted δ-amino acids. nih.govresearchgate.net

Similarly, the stereoselective alkylation of isoserine derivatives has been utilized for the synthesis of β²,²-amino acids. nih.govacs.org Chiral bicyclic N,O-acetals derived from N-Boc-isoserine can be alkylated with high diastereoselectivity. nih.govacs.org Computational studies have shown that the stereochemical outcome is influenced by the thermodynamic stability of the bicyclic isomers and that the alkylation proceeds with a preference for a concave-face attack to minimize steric and torsional strain. nih.govacs.org

Conjugate addition reactions, beyond the Michael addition, also play a role in β-amino acid synthesis. For instance, the conjugate addition of cyanide to α,β-unsaturated imides, catalyzed by an aluminum-salen complex, can produce precursors to β-amino acids after hydrolysis and a Curtius rearrangement. hilarispublisher.com

Enantioselective Synthesis of N-Boc-Protected β-Amino Acids

The enantioselective synthesis of N-Boc-protected β-amino acids is of paramount importance for their application in medicinal chemistry and drug development. nih.govhilarispublisher.com Many of the general methods described above can be adapted for enantioselective synthesis.

The asymmetric Mannich reaction is a particularly potent method for the enantioselective and diastereoselective synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino acids. buchler-gmbh.com This reaction involves the addition of an enolate to an imine. buchler-gmbh.com The use of chiral catalysts, such as those based on Cinchona alkaloids, can achieve high levels of stereocontrol. buchler-gmbh.com Thiourea-based Cinchona alkaloid catalysts have been shown to be particularly effective. nih.govbuchler-gmbh.com For example, highly enantioselective additions of silyl (B83357) ketene acetals to N-Boc aldimines can be achieved using a thiourea-based catalyst, affording β-amino esters in high yields and up to 98% enantioselectivity. nih.gov

Another approach involves the regiodivergent and enantioselective C-H functionalization of Boc-1,3-oxazinanes. nih.gov This method uses a sparteine-mediated enantioselective lithiation, followed by transmetalation to zinc and a ligand-controlled Negishi cross-coupling. nih.gov This allows for the selective functionalization at either the C4 or C5 position of the oxazinane ring, which can then be converted to highly enantioenriched β²- and β³-amino acids. nih.gov

Furthermore, palladium-catalyzed decarboxylative allylic alkylation has been employed for the enantioselective synthesis of α,α-disubstituted N-Boc-protected piperazin-2-ones. rsc.org These chiral heterocycles can be further transformed into valuable chiral β²,²-amino acids. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful and reliable strategy for controlling stereochemistry in the construction of β-amino acids. This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A prominent example involves the use of Evans-type oxazolidinone auxiliaries. For instance, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyl oxazolidinone is a well-established method. In a relevant approach, lithium dibenzylamide can be added to an (S)-N-acryloyl-oxazolidinone derivative. The resulting enolate can then be reacted with an electrophile, such as an alkyl halide, to introduce a side chain. Subsequent deprotection and removal of the auxiliary yield the desired β-amino acid in high enantiomeric excess. st-andrews.ac.uk While this method produces enantiomerically pure compounds, a non-stereoselective variant or the use of a racemic auxiliary could be employed to produce racemic N-Boc-(+/-)-3-aminononanoic acid.

Another approach utilizes chiral silyl enol ethers in aminomethylation reactions to access β-amino acid derivatives, demonstrating the versatility of auxiliary-based methods. acs.org

Asymmetric Catalysis in β-Amino Acid Construction

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This field has seen rapid advancement, with transition metal catalysis, organocatalysis, and biocatalysis emerging as key pillars. researchgate.netrug.nl

Transition Metal Catalysis: Catalytic asymmetric hydrogenation of enamines is one of the most important methods for synthesizing β-amino acids. researchgate.net Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and DuPhos, have been successfully used to hydrogenate β-aminoacrylates and their derivatives with high enantioselectivity. hilarispublisher.comresearchgate.net For example, Rh-catalyzed hydrogenation of (Z)-enamines using bisphosphepine ligands can achieve high yields and enantiomeric excess (ee). hilarispublisher.com

Copper-catalyzed reactions have also emerged as a powerful tool. A unified strategy using copper-catalyzed asymmetric hydroamination can directly prepare various β-amino acid derivatives with high regio- and enantioselectivity, avoiding the need for pre-installed auxiliaries. chinesechemsoc.org This aza-Michael type reaction represents a highly convenient and atom-economical route to these valuable frameworks. chinesechemsoc.org

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have been developed to catalyze the reaction of bis-silyl ketene acetals with imine equivalents. nih.gov This method provides direct access to unprotected β-amino acids in high yields and enantioselectivities after a simple hydrolytic workup. nih.gov Cinchona alkaloid derivatives have also been used as catalysts in multistage, one-pot procedures to generate highly optically enriched β-amino acid derivatives. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad applicability of chemical reactions, offering powerful and sustainable routes to complex molecules. nih.gov Enzymes can be used to resolve racemic mixtures or to catalyze key stereoselective transformations.

For instance, lipases are commonly used for the kinetic resolution of racemic β-amino esters. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. While not a direct asymmetric synthesis, it is a practical route to enantiopure β-amino acids.

More advanced one-pot chemoenzymatic cascades have been developed. One such strategy combines enzymatic transamination with chemical hydrogenation. A transaminase enzyme converts a keto acid precursor into an imino acid, which is then hydrogenated in the same pot using a chemical catalyst like PtO₂, affording cyclic non-canonical amino acids with high diastereoselectivity. nih.gov This type of strategy could be adapted for linear β-amino acids like 3-aminononanoic acid by starting with the corresponding β-keto acid.

N-Boc Protection and Deprotection Strategies in Multistep Syntheses

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. wikipedia.orgorganic-chemistry.org Its widespread use stems from its ability to mask the nucleophilicity of an amine group, its stability to a wide range of reaction conditions (including basic and nucleophilic reagents), and its clean removal under acidic conditions. organic-chemistry.org

Selective Introduction of the Boc Group

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base. A variety of conditions have been developed to achieve chemoselective N-Boc protection.

Aqueous Conditions: Protection can be achieved by stirring the amine with Boc₂O in water, sometimes with a base like sodium hydroxide. wikipedia.org

Anhydrous Conditions: Reactions in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) with a base such as 4-dimethylaminopyridine (B28879) (DMAP) are also common. wikipedia.org

Heterogeneous Catalysis: To simplify purification, solid-supported catalysts like Amberlyst-15 can be used. This method allows for the easy separation of the catalyst by filtration and is highly chemoselective, preventing common side reactions like the formation of N,N-di-Boc derivatives. researchgate.net

These methods are generally applicable to a wide range of amines, including amino acids and peptides, allowing for the efficient synthesis of N-Boc protected building blocks. researchgate.net

Orthogonal Protecting Group Schemes

In the synthesis of complex molecules with multiple functional groups, such as peptides or modified natural products, an orthogonal protecting group strategy is essential. fiveable.menih.gov Orthogonality means that two or more different protecting groups can be removed selectively in any order under distinct chemical conditions, without affecting the others. fiveable.meiris-biotech.de

The most prevalent orthogonal combination in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair. iris-biotech.de

Fmoc (Fluorenylmethyloxycarbonyl): Used for α-amino group protection, it is labile to bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de

tBu (tert-Butyl): Used for protecting side-chain functional groups (e.g., the carboxyl groups of aspartic and glutamic acid), it is labile to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

The Boc group itself is a key component of an alternative major strategy, the Boc/Bn (benzyl) scheme. Here, the Nα-Boc group is removed with a moderate acid like TFA, while side-chain benzyl-type ethers, esters, and carbamates are stable but can be removed later by strong acid (like HF) or catalytic hydrogenation.

For even more complex synthetic targets, a third or even fourth dimension of orthogonality can be introduced using groups that are cleaved under unique conditions. acs.orgacs.org Examples include:

Alloc (Allyloxycarbonyl): Cleaved by palladium catalysts. acs.org

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine. acs.org

VeZ (Vinyl ether benzyloxycarbonyl): A newer group cleaved by tetrazines via an inverse electron-demand Diels-Alder reaction. acs.org

This multi-layered protection allows for precise, regioselective modifications, such as side-chain cyclization or branching, which are critical for creating advanced peptide structures and other complex molecules. nih.govacs.org

Integration of N Boc +/ 3 Aminononanoic Acid As a Key Building Block in Complex Molecular Architectures

Applications in Peptide Chemistry and Peptidomimetic Design

The incorporation of non-natural amino acids like N-Boc-(+/-)-3-aminononanoic acid into peptide backbones offers a powerful strategy to modulate their structure, stability, and biological activity. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), providing a robust and versatile method for constructing peptide chains.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound can be effectively integrated into peptide sequences using established Boc-based solid-phase peptide synthesis (SPPS) protocols. In this methodology, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support. peptide.com The synthesis then proceeds by the sequential addition of N-Boc protected amino acids.

The general cycle for incorporating this compound, or any N-Boc protected amino acid, into a growing peptide chain on a solid support involves two key steps: deprotection and coupling. kennesaw.eduscispace.com

Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govchempep.com This exposes a free amine group.

Coupling: The incoming this compound is then coupled to the newly exposed amine. This reaction is facilitated by activating the carboxylic acid group of the amino acid, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), sometimes in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). kennesaw.edu

Following the coupling step, the resin is thoroughly washed to remove excess reagents and byproducts before the next deprotection-coupling cycle begins. This iterative process allows for the controlled assembly of a peptide chain containing the 3-aminononanoic acid residue. The choice of resin, such as Merrifield or PAM resins, dictates the conditions for the final cleavage of the completed peptide from the solid support. chempep.com

StepReagents and ConditionsPurpose
Resin Swelling Dichloromethane (DCM) or Dimethylformamide (DMF)Prepares the resin for synthesis by expanding the polymer matrix.
Boc Deprotection 50% Trifluoroacetic acid (TFA) in DCMRemoves the Boc protecting group from the N-terminal amino acid.
Neutralization 5-10% Diisopropylethylamine (DIEA) in DCMNeutralizes the protonated amine to prepare for coupling.
Coupling This compound, Coupling Reagent (e.g., DIC/HOBt), Solvent (e.g., DMF/DCM)Forms the peptide bond between the growing chain and the new amino acid.
Washing DMF, DCM, IsopropanolRemoves excess reagents and byproducts.

Design and Synthesis of β-Peptoid Foldamers and Hybrid Peptide Architectures

Hybrid peptide architectures, which combine natural α-amino acids with β-amino acid residues such as 3-aminononanoic acid, are also of significant interest. These hybrid structures can exhibit enhanced proteolytic stability and unique conformational properties, making them attractive for various biomedical applications. nih.gov The synthesis of these hybrid peptides can be achieved through standard solid-phase methodologies, where this compound is incorporated as one of the building blocks in the growing peptide chain.

Contribution to Macrocyclization and Conformationally Constrained Peptide Analogues

Macrocyclization is a powerful strategy for constraining the conformation of peptides, which can lead to increased receptor binding affinity, enhanced biological activity, and improved stability. nih.govrsc.org The incorporation of this compound can provide a strategic site for cyclization. For instance, after the peptide chain has been assembled on a solid support, the Boc-protected amine can be deprotected and the resulting free amine can be used as a nucleophile in a head-to-tail or side-chain-to-tail cyclization reaction.

Various chemical methods can be employed for the macrocyclization step, including the formation of amide, ether, or carbon-carbon bonds. nih.gov The specific strategy would depend on the functional groups present in the linear peptide precursor. The inclusion of a β-amino acid like 3-aminononanoic acid can also influence the turn propensity of the peptide backbone, potentially predisposing it to a cyclic conformation. The resulting conformationally constrained peptide analogues are valuable tools in drug discovery and for studying protein-protein interactions.

Role in Natural Product Elucidation and Total Synthesis

This compound serves as a valuable synthetic precursor in the elucidation of the structure and in the total synthesis of complex natural products, particularly those of microbial origin.

Precursor in the Synthesis of Bioactive Lipopeptides and Non-Ribosomal Peptides

A significant application of 3-aminononanoic acid is its role as a precursor in the biosynthesis of non-ribosomal peptides (NRPs). NRPs are a diverse class of natural products synthesized by multimodular enzymes called non-ribosomal peptide synthetases (NRPSs), and they often exhibit potent biological activities. nih.gov One such example is the antibiotic cremimycin, where 3-aminononanoic acid is a known building block incorporated by the NRPS machinery. nih.gov

In the context of laboratory synthesis, this compound is a key starting material for the total synthesis of such lipopeptides and NRPs. The Boc-protected amine allows for its controlled incorporation into the target molecule, while the nonanoic acid side chain provides the characteristic lipophilic character of many of these natural products. The total synthesis of these complex molecules is crucial for confirming their structure, studying their mechanism of action, and enabling the synthesis of analogues with potentially improved therapeutic properties.

Natural Product ClassRole of 3-Aminononanoic AcidSynthetic Utility of this compound
Non-Ribosomal Peptides (e.g., Cremimycin) Incorporated as a building block by NRPS enzymes. nih.govKey starting material for the total synthesis and structural verification.
Bioactive Lipopeptides Provides the lipophilic tail, crucial for membrane interaction and biological activity.A versatile building block for the systematic synthesis of lipopeptide analogues to study structure-activity relationships.

Development of Analogues of Naturally Occurring Amino Acids

The chemical modification of naturally occurring amino acids is a common strategy in drug discovery to enhance their therapeutic properties. This compound can serve as a scaffold for the synthesis of novel, non-natural amino acid analogues. mdpi.com The long alkyl chain of 3-aminononanoic acid can be functionalized to introduce various chemical moieties, leading to a diverse range of new building blocks for peptide and medicinal chemistry.

For example, the terminal methyl group of the nonanoic acid side chain could be a site for hydroxylation, halogenation, or the introduction of other functional groups, leading to the creation of novel amino acids with unique properties. These new amino acid analogues can then be incorporated into peptides or other small molecules to probe biological systems or to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Engineering of Functionalized Chemical Scaffolds for Research Probes

The strategic integration of specialized chemical building blocks is fundamental to the development of sophisticated molecular tools for biomedical research. Non-proteinogenic amino acids, such as this compound, serve as versatile scaffolds for constructing complex molecular architectures. The unique structural features of this compound—a C9 alkyl chain, a protected amine at the β-position, and a terminal carboxylic acid—provide the necessary functionalities for its use in creating advanced research probes, including Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Design and Synthesis of Proteolysis Targeting Chimera (PROTAC) Linkers

PROTACs are heterobifunctional molecules engineered to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. nih.gov These molecules are composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. nih.gov

The structure of this compound offers several advantages for linker synthesis:

Defined Length and Flexibility : The nonanoic acid backbone provides a nine-carbon aliphatic chain, which can be used to control the distance between the two ligands of the PROTAC. This flexibility can be crucial for achieving the optimal orientation for ternary complex formation.

Functional Handles for Conjugation : The molecule possesses two key functional groups: a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine. nebulabio.cn The carboxylic acid can be readily coupled with an amine-containing ligand or E3 ligase binder through standard amide bond formation reactions, often using coupling agents like EDC or HATU. medchemexpress.com The Boc group is a stable but easily removable protecting group; its cleavage under mild acidic conditions reveals a primary amine that can be further functionalized or connected to the second ligand. medchemexpress.comiris-biotech.de

Modularity : As a non-natural beta-amino acid, it can be incorporated into peptide-like linker structures, or its alkyl chain can be further modified to introduce elements of rigidity (e.g., rings) or other functionalities to fine-tune the linker's properties. nih.gov The synthesis of large libraries of PROTACs with varied linkers is a common strategy for optimizing degradation activity. nih.govresearchgate.net

The general synthetic approach involves a stepwise assembly. For instance, the carboxylic acid of this compound can be coupled to one of the binding moieties. Following this, the Boc group is removed, and the newly exposed amine is reacted with the second binding moiety to complete the PROTAC structure. This modular approach allows for the systematic variation of the linker component to explore the structure-activity relationship (SAR). researchgate.net

Table 1: Properties of this compound Relevant to PROTAC Linker Design

PropertyDescriptionRelevance in PROTAC Synthesis
Molecular FormulaC14H27NO4 nebulabio.cnProvides the atomic composition for characterization.
Molecular Weight273.4 g/mol nebulabio.cnImportant for reaction stoichiometry and final PROTAC molecular weight calculations.
Key Functional GroupsCarboxylic Acid (-COOH), Boc-protected Amine (-NHBoc)Orthogonal handles for sequential coupling to E3 ligase and target protein ligands. medchemexpress.com
Backbone Structure9-carbon aliphatic chain (nonanoic acid)Contributes to linker length and flexibility, critical for optimal ternary complex formation.
Amine Protectiontert-butyloxycarbonyl (Boc) groupAllows for selective reaction at the carboxylic acid terminus before exposing the amine for the second coupling step. iris-biotech.de Cleaved under mild acid conditions. medchemexpress.com

Advanced Bioconjugation Strategies Utilizing Amino Acid Derivatives

Bioconjugation is the process of covalently linking molecules, such as proteins, peptides, or nucleic acids, with other molecules to create novel constructs with combined functionalities. nih.gov The use of unnatural amino acids (UAAs) has become a powerful strategy for achieving site-specific bioconjugation, as they can introduce unique chemical functionalities into biological systems that are absent in natural amino acids. acs.orgcreative-biogene.com These "bio-orthogonal" reactive groups allow for precise chemical modifications without interfering with native biological processes. nih.govacs.org

This compound, as a functionalized amino acid derivative, is a prime candidate for use in advanced bioconjugation strategies. Its utility lies in its capacity to act as a versatile linker or scaffold, connecting a biomolecule to a payload such as a fluorescent dye, a drug molecule, or a solid support. nih.govresearchgate.net The synthetic handles on the molecule—the carboxylic acid and the protected amine—are central to its application in this context.

Potential Bioconjugation Applications:

Amide Bond Formation : The most direct application involves the coupling of the carboxylic acid group to a primary amine on a biomolecule (e.g., the side chain of a lysine (B10760008) residue). This reaction forms a stable amide bond. Conversely, after deprotection of the Boc group, the resulting amine can be acylated by a carboxyl-containing molecule. nih.gov

Scaffold for Further Functionalization : The core structure of this compound can be chemically modified to introduce bio-orthogonal functional groups. For example, the amine (after deprotection) could be converted to an azide (B81097) or alkyne, enabling its participation in copper-catalyzed or strain-promoted "click" chemistry reactions. nih.govacs.org These reactions are highly efficient and specific, making them ideal for bioconjugation. nih.gov

Spacer Arm : The nine-carbon chain can function as a spacer to distance a conjugated payload from the surface of a biomolecule. nih.gov This separation can be critical for preserving the biological activity of the protein or for ensuring that the payload (e.g., a fluorophore) can function without steric hindrance or quenching effects.

The synthesis of bioconjugates using this building block would typically involve activating the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) for reaction with an amine on the target biomolecule. nih.gov Alternatively, the deprotected amine could react with an activated ester on another molecule. This versatility allows for its integration into a wide array of multi-step synthetic pathways for creating complex bioconjugates. nih.govcreative-biogene.com

Table 2: Potential Bioconjugation Reactions Involving this compound Derivatives

Functional Group (on Amino Acid Derivative)Reaction Partner (on Biomolecule/Payload)Linkage FormedReaction Type
Carboxylic Acid (-COOH)Amine (-NH2)AmideAmide Coupling (e.g., EDC/NHS) medchemexpress.comnih.gov
Amine (-NH2, after deprotection)Activated Ester (e.g., NHS Ester)AmideAcylation nih.gov
Amine (-NH2, after deprotection)Isothiocyanate (-NCS)ThioureaThiourea Formation
Azide (-N3, via amine modification)AlkyneTriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) nih.gov
Alkyne (via amine modification)Azide (-N3)TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) nih.gov

Derivatization and Advanced Chemical Transformations of N Boc Protected β Amino Acid Systems

Regioselective Functionalization Studies

Regioselective functionalization enables the precise modification of a specific site on the N-Boc-(+/-)-3-aminononanoic acid molecule without altering other reactive parts. This targeted approach is fundamental for building complex molecular architectures.

While the tert-butyloxycarbonyl (Boc) group is primarily a protecting group, rendering the nitrogen atom significantly less nucleophilic, N-alkylation and N-methylation can be achieved under specific conditions. This transformation is valuable for synthesizing N-methylated peptides, which often exhibit enhanced metabolic stability and conformational rigidity.

The selective N-methylation of Boc-protected amino acids, including β-amino acids, can be performed in the presence of a free carboxylic acid. acs.orgresearchgate.net A common method involves the use of a strong base to deprotonate the N-H bond of the carbamate, followed by reaction with an alkylating agent like methyl iodide. The choice of base and solvent is critical to favor N-alkylation over O-alkylation of the carboxylate. It is proposed that in solvents like tetrahydrofuran (B95107) (THF), the sodium cation from a base such as sodium hydride (NaH) can chelate with the carboxylate, effectively shielding it and directing the alkylation to the nitrogen atom. acs.orgacs.org

Table 1: Representative Conditions for N-Methylation of Boc-Amino Acids

Reagents Base Solvent Key Features Reference(s)
Methyl Iodide (MeI) Sodium Hydride (NaH) Tetrahydrofuran (THF) Selective N-methylation is achieved; chelation of the carboxylate by Na+ is proposed to prevent O-alkylation. acs.orgacs.org
Methyl Iodide (MeI) Potassium tert-butoxide (KOtBu) Tetrahydrofuran (THF) Utilizes a hindered alkoxide base to form the dianion, which is then selectively alkylated at the nitrogen.

This table presents generalized methods applicable to Boc-protected amino acids. Specific optimization may be required for this compound.

The hexyl side chain of this compound is composed of unactivated C(sp³)–H bonds, which traditionally require harsh conditions for functionalization. However, modern radical-based methods offer pathways for selective side-chain diversification under milder conditions. These strategies are essential for creating analogues with modified lipophilicity, steric properties, or for introducing new reactive handles.

Hydrogen Atom Transfer (HAT) is a powerful strategy for initiating radical formation at specific C–H bonds. For N-Boc-protected amino acids, deprotonation of the carboxylic acid can activate the α-C–H bonds toward HAT by increasing the electron density at that position. nih.govresearchgate.net While this primarily affects the α-position, similar principles can be extended to functionalize the aliphatic side chain. By selecting appropriate radical precursors and reaction conditions, it is possible to achieve functionalization at various points along the alkyl chain, although selectivity can be a challenge.

Table 2: Potential Radical Functionalization Reactions for Aliphatic Side Chains

Reaction Type Radical Source/Mediator Potential Modification Key Features Reference(s)
C–H Alkylation Katritzky Salts / Visible Light Introduction of new alkyl groups. Forms an electron donor-acceptor (EDA) complex to initiate radical coupling. mdpi.com
C–H Hydroxylation Dimethyldioxirane (DMDO) Introduction of a hydroxyl group. Based on Hydrogen Atom Transfer (HAT) chemistry, targeting weaker tertiary C-H bonds. chinesechemsoc.org
C–H Alkylation Alkyl Bromides / Triple Catalysis Introduction of new alkyl groups. Combines HAT, photoredox, and nickel catalysis for C(sp³)-H functionalization. mdpi.com

This table outlines modern radical functionalization methods applicable to aliphatic amino acids. Their application to this compound would enable the creation of novel derivatives.

Esterification and Amidation Reactions for Molecular Assembly

The carboxylic acid moiety of this compound is a key site for molecular assembly, readily undergoing esterification and amidation reactions. These transformations are fundamental for creating esters with varied properties and for constructing peptide conjugates.

Esterification of the carboxylic acid can be accomplished through several methods. A straightforward approach involves the reaction of the N-Boc-β-amino acid with an alkyl iodide, such as methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone. rsc.org This method is efficient for producing simple alkyl esters, such as the methyl ester.

An alternative and versatile method employs ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netresearchgate.net The reaction of an N-Boc amino acid with CAN in an alcohol solvent at room temperature leads to the corresponding ester while keeping the Boc protecting group intact. researchgate.net If the reaction is conducted at reflux temperature, the esterification is accompanied by the simultaneous removal of the Boc group, yielding the amino acid ester directly. researchgate.net This dual reactivity provides a tunable strategy for synthesis.

Table 3: Selected Methods for Esterification of this compound

Method Reagents Conditions Outcome Reference(s)
Alkyl Iodide Methyl Iodide, K₂CO₃ Refluxing Acetone Forms N-Boc-3-aminononanoic acid methyl ester. rsc.org
CAN-Mediated (Boc-retention) Ceric Ammonium Nitrate (CAN), Alcohol Room Temperature Forms N-Boc-3-aminononanoic acid alkyl ester. researchgate.netresearchgate.net
CAN-Mediated (Boc-removal) Ceric Ammonium Nitrate (CAN), Alcohol Reflux Temperature Forms 3-aminononanoic acid alkyl ester. researchgate.netresearchgate.net

This table compares different methodologies for converting the carboxylic acid of this compound into its ester derivatives.

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is a cornerstone of peptide chemistry and conjugate construction. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. iris-biotech.de A wide array of coupling reagents has been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization if a chiral center is present. peptide.comluxembourg-bio.com

Commonly used coupling reagents belong to the carbodiimide (B86325) (e.g., DCC, DIC, EDC), phosphonium (B103445) (e.g., PyBOP), and aminium/uronium (e.g., HATU, HBTU, HCTU) families. peptide.combachem.com These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and suppress racemization. peptide.com The choice of reagent, base (such as DIPEA or NMM), and solvent allows for the synthesis of a diverse range of amide-based conjugates. bachem.com

Table 4: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Key Features Reference(s)
Carbodiimides DIC (Diisopropylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) Widely used, often with additives like HOBt to minimize racemization. peptide.compeptide.com
Phosphonium Salts PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Highly efficient and rapid coupling; byproducts are less hazardous than those of its predecessor, BOP. bachem.compeptide.com
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Very fast and effective, especially for sterically hindered couplings. Based on the additive HOAt. iris-biotech.depeptide.com
Aminium/Uronium Salts HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) A highly reactive, cost-effective alternative to HATU. peptide.com

This table summarizes popular coupling reagents applicable for conjugating this compound with various amines.

Catalytic Transformations for Structural Modification

Beyond the functional groups, the carbon skeleton of this compound can be modified using advanced catalytic methods. Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct arylation of unactivated C–H bonds, including those in the side chains of amino acids. acs.org

This strategy typically employs a directing group to guide the metal catalyst to a specific C–H bond. For amino acid derivatives, the protected amino group or a specially installed auxiliary can serve this role. acs.orgresearchgate.net By selecting the appropriate palladium catalyst and ligand, it is possible to achieve regioselective arylation at the β, γ, or more distal positions of the aliphatic side chain. rsc.orgresearchgate.netnih.gov This allows for the synthesis of novel, non-proteinogenic amino acid motifs with diverse aryl substituents, significantly expanding the structural diversity achievable from a simple aliphatic precursor.

Table 5: Illustrative Catalytic C(sp³)–H Arylation

Catalyst System Directing Group Strategy Coupling Partner Potential Outcome for N-Boc-3-aminononanoic acid Reference(s)
Pd(OAc)₂ / Biarylphosphine Ligand N-Boc group Aryl Halide Ligand-controlled β- or α-arylation relative to the nitrogen atom. rsc.orgresearchgate.net
Pd(II) / Mono-N-protected amino acid (MPAA) ligand N-Triflyl group Arylboron Reagent γ-C(sp³)–H arylation of the alkyl chain. nih.gov
Pd(OAc)₂ / Aminoquinoline auxiliary Amide-linked auxiliary Aryl Iodide Regiospecific arylation at the C-3 position (β to the carboxyl group). acs.org

This table highlights advanced catalytic methods that could be adapted for the structural modification of the aliphatic backbone of this compound.

Stereochemical Characterization and Control in N Boc +/ 3 Aminononanoic Acid Research

Methodologies for Absolute and Relative Configuration Determination

Establishing the absolute and relative configuration of chiral centers is a fundamental challenge in organic chemistry. For N-Boc-3-aminononanoic acid, a multifaceted approach combining chemical derivatization, spectroscopy, and chromatography is often necessary for unambiguous stereochemical assignment.

Advanced Marfey's Analysis for Chiral Discrimination

The advanced Marfey's method is a powerful and widely used technique for determining the absolute configuration of amino acids. researchgate.netnih.gov This method involves the derivatization of the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its D-enantiomer. The resulting diastereomers can then be separated and analyzed by reversed-phase high-performance liquid chromatography (HPLC). acs.org The elution order of the diastereomeric derivatives allows for the assignment of the absolute configuration of the original amino acid. nih.gov This technique has been successfully applied to determine the stereochemistry of various amino acids, including the β-amino acid residues found in complex natural products. researchgate.netacs.org

Spectroscopic Approaches for Stereochemical Assignment

Spectroscopic techniques provide invaluable information about the three-dimensional structure of molecules. While standard one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy is essential for determining the planar structure, more specialized NMR techniques, such as the J-based configuration analysis, can be employed to establish relative stereochemistry. Furthermore, chiroptical methods like circular dichroism (CD) spectroscopy are particularly useful for assigning the absolute configuration of chiral molecules. By comparing the experimental CD spectrum with that of synthetic diastereomers of known configuration, the absolute stereochemistry of the natural or synthesized compound can be determined. acs.org

Chiral Chromatography and Derivatization for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of a chiral compound. scispace.comnih.gov For N-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven to be highly effective. sigmaaldrich.com These CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, can resolve a wide range of N-protected amino acids, including t-BOC derivatives, often with high selectivity. sigmaaldrich.com The separation can be performed in either reversed-phase or polar organic mode, with the choice of mobile phase being crucial for optimizing the resolution. sigmaaldrich.com

In cases where the analyte lacks a suitable chromophore for UV detection, pre-column derivatization with a chromophoric reagent can be employed. nih.gov This not only enhances detectability but can also improve the chromatographic separation of the enantiomers. nih.gov Gas chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric excess determination, often after converting the amino acids into volatile derivatives like N-trifluoroacetyl-O-methyl esters. nih.gov

Principles of Chiral Pool Synthesis and Asymmetric Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Two primary strategies employed for this purpose are chiral pool synthesis and asymmetric induction.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. whiterose.ac.uk These chiral building blocks are then chemically transformed into the desired target molecule, preserving the initial stereochemical integrity. For instance, protected aspartic acid can serve as a starting point for the synthesis of (3R)-aminodecanoic acid. nih.gov

Asymmetric induction , on the other hand, involves the use of a chiral auxiliary or a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.orgresearchgate.net Chiral oxazolidinones, for example, can be used as chiral auxiliaries in the stereoselective alkylation of nonanoic acid imides to prepare enantiomers of β-amino diacids. acs.org Another approach involves the conjugate addition of a chiral nitrogen nucleophile to an α,β-unsaturated carboxylic acid derivative. ucl.ac.uk

Stereochemical Influence on Molecular Recognition and Self-Assembly

The stereochemistry of a molecule profoundly influences its interactions with other chiral molecules, a phenomenon known as stereochemical recognition. nih.gov This is particularly critical in biological systems, where enzymes and receptors are chiral and often exhibit high stereoselectivity towards their substrates or ligands. The specific three-dimensional arrangement of functional groups in N-Boc-3-aminononanoic acid and its derivatives will dictate how they bind to their biological targets.

Furthermore, stereochemistry plays a crucial role in the self-assembly of molecules into larger, ordered structures. researchgate.net The ability of amino acids and peptides to self-organize is driven by a complex interplay of non-covalent interactions, which are highly sensitive to the stereochemistry of the constituent building blocks. The introduction of non-standard amino acids, like 3-aminononanoic acid, can lead to the formation of novel nanoarchitectures with unique properties and potential applications in materials science and drug delivery. researchgate.netrsc.org The hydrophobic side chain of 3-aminononanoic acid can contribute to the stabilization of protein and peptide structures through the hydrophobic effect. researchgate.net The precise stereochemical configuration will influence the packing of these molecules in self-assembled structures, thereby affecting their morphology and stability.

Computational Chemistry and Theoretical Studies on N Boc Protected β Amino Acids

Molecular Modeling of Conformation and Conformational Dynamics

Molecular modeling techniques are instrumental in exploring the conformational preferences and dynamic behavior of N-Boc-protected β-amino acids. The Boc (tert-butoxycarbonyl) protecting group, along with the substituents on the β-amino acid backbone, significantly influences the molecule's three-dimensional structure and its propensity to adopt specific secondary structures when incorporated into peptides.

The conformational landscapes of peptides containing β-amino acids are of particular interest. rsc.org The extra methylene (B1212753) group in the backbone of β-amino acids, compared to their α-amino acid counterparts, imparts unique folding propensities. beilstein-journals.org These can lead to the formation of stable helical or sheet-like structures, which are crucial for their biological activity. acs.org For instance, the steric hindrance from substituents on the carbon adjacent to the nitrogen, coupled with the electronic effects of groups like trifluoromethyl, can greatly influence the peptide's 3D conformation. thieme-connect.com

Studies have shown that even in short peptides, the presence of β-amino acids can induce ordered structures. For example, NMR spectra of oligomers of certain β-amino acids suggest that they fold into well-defined structures, with specific hydrogen bonding patterns. researchgate.net Molecular dynamics simulations further reveal that the stability of these folded structures is influenced by factors such as the solvent system and the specific sequence of α- and β-amino acids. rsc.org

Interactive Data Table: Conformational Analysis of β-Amino Acid-Containing Peptides

Press the "Play" button to explore the conformational data.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly density functional theory (DFT), have become indispensable for elucidating the mechanisms of reactions involving N-Boc-protected β-amino acids. rsc.orgresearchgate.net These calculations provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates, which are often difficult to determine experimentally. rsc.org

Quantum chemical methods are also employed to understand the reactivity and selectivity in synthetic transformations. For instance, in the Morita-Baylis-Hillman reaction mediated by N-Boc-protected amino acids, computational studies have helped to understand the rate-limiting hydrogen transfer step. btu.edu.tr Furthermore, calculations have been used to rationalize the stereochemical outcome of alkylation reactions in the synthesis of chiral quaternary β-amino acids. nih.gov

In Silico Screening and Prediction of Novel Derivatives

In silico screening methods are increasingly used to explore the vast chemical space of potential N-Boc-protected β-amino acid derivatives and predict their properties and biological activities. These computational approaches can significantly accelerate the discovery of new molecules with desired functions.

One application of in silico screening is in the design of peptide-based drugs. By systematically substituting α-amino acids with β-amino acids in a known bioactive peptide, researchers can explore how these modifications affect the peptide's structure and function. acs.org For example, a "backbone geometry scan" using β-amino acid building blocks has been shown to be a useful strategy for optimizing the binding affinity of peptides to their targets. acs.org

Molecular docking, a key in silico technique, is used to predict the binding mode and affinity of small molecules to a protein target. mdpi.comresearchgate.net This has been applied to screen libraries of amino acid derivatives, including those based on β-amino acids, for their potential as enzyme inhibitors. researchgate.net For example, docking studies have been used to evaluate the interaction of non-proteinogenic amino acids and peptides with enzymes like collagenase and trypsin, guiding the synthesis of the most promising candidates. researchgate.net

Force Field Development for Simulating β-Amino Acid Systems

Accurate molecular dynamics (MD) simulations of β-amino acid-containing systems rely on the quality of the underlying force fields. rsc.org Standard force fields, which are primarily parameterized for α-amino acids and proteins, may not accurately reproduce the conformational properties of β-peptides. unimi.it Therefore, significant effort has been dedicated to developing and refining force fields specifically for β-amino acid systems.

Several studies have critically assessed the performance of popular force fields like AMBER, CHARMM, GROMOS, and OPLS in simulating β-peptides. rsc.orgunimi.itnih.gov These assessments often compare simulation results with experimental data from NMR spectroscopy or X-ray crystallography. rsc.orgunimi.it While some force fields show good agreement for certain properties, such as the reproduction of experimental secondary structures for β-peptides containing cyclic residues, they may perform poorly for others. nih.govacs.orgnih.gov

Recent developments have focused on creating more accurate force field parameters for β-amino acids. One approach involves matching the torsional energy profiles of the β-peptide backbone from quantum chemical calculations. nih.govacs.orgnih.gov For example, a recently developed extension to the CHARMM force field, based on this methodology, has shown improved performance in reproducing experimental structures and describing the oligomerization of β-peptides. nih.govacs.orgnih.gov Despite these advancements, challenges remain, particularly in accurately modeling highly constrained cyclic peptides containing β-amino acids. unimi.it Continued force field development is crucial for advancing the in silico design and study of β-amino acid-based molecules. rsc.org

Interactive Data Table: Comparison of Force Fields for β-Peptide Simulations

Press the "Play" button to explore the force field comparison data.

Emerging Research Frontiers and Methodological Advancements

Development of Sustainable and Green Synthetic Pathways

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries has spurred the development of sustainable and green synthetic pathways for producing chiral molecules like β-amino acids. whiterose.ac.uk Traditional methods often rely on hazardous reagents, harsh reaction conditions, and multi-step processes that generate significant waste. nih.govrsc.orgnih.gov In contrast, green chemistry approaches aim to improve efficiency, reduce energy consumption, and utilize safer, renewable materials.

A cornerstone of green synthesis for β-amino acids is biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. whiterose.ac.uk Transaminases, for example, are powerful biocatalysts for manufacturing optically pure β-amino acids through the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral substrates. nih.gov These enzymes offer advantages such as the use of low-cost substrates and high enantioselectivity. nih.gov Research has focused on discovering and engineering novel transaminases with broader substrate specificity to accommodate β-amino acids with larger side chains. nih.gov

ApproachKey FeaturesExamples/ReagentsAdvantagesChallenges
Traditional Synthesis (e.g., Arndt-Eistert)Homologation of α-amino acids.Diazomethane (B1218177), silver benzoate. nih.govWell-established method.Use of toxic, explosive, and hazardous reagents; often requires multiple protection/deprotection steps. nih.govnih.gov
Biocatalytic SynthesisUse of enzymes for asymmetric synthesis or kinetic resolution.Transaminases, engineered aspartase mutants. whiterose.ac.uknih.govHigh enantioselectivity, mild reaction conditions (aqueous environment, room temp), reduced waste, high purity. whiterose.ac.uknih.govEnzyme stability, limited substrate scope for some enzymes, cost of enzyme production. nih.gov
Modern "Green" Chemical SynthesisMulti-step pathways designed to avoid hazardous reagents.Wittig-type reactions, DIBAL-H reduction, oxidative cleavage. nih.govAvoids highly toxic reagents, scalable, good overall yields, operates under mild conditions. nih.govrsc.orgCan still be multi-step, requiring purification of intermediates.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Library Generation

The discovery of novel therapeutic agents and chemical probes often requires the synthesis and screening of large collections of molecules, known as chemical libraries. Combinatorial chemistry provides a powerful platform for rapidly generating molecular diversity from a set of core building blocks. nih.gov These techniques are increasingly being applied to non-natural structures, including peptides and peptidomimetics composed of β-amino acids, to explore new regions of chemical space and identify compounds with desirable biological activities. acs.orgnih.gov

Split-and-pool synthesis on solid supports is a foundational technique in combinatorial chemistry, allowing for the creation of vast libraries where each bead of the solid support carries a unique compound. nih.gov Methods have been developed to design combinatorial peptide libraries that can incorporate β-amino acids and are decodable by standard amino acid analysis (AAA), which simplifies the identification of active compounds. acs.orgnih.gov However, the synthesis of oligomers containing β-amino acids can be challenging, often encountering difficulties as the chain length increases. acs.org

To address these synthetic hurdles, researchers have optimized methods to improve efficiency. The use of microwave irradiation in solid-phase peptide synthesis (SPPS), for example, has been shown to dramatically accelerate reaction times and improve the purity of the resulting β-peptides, enabling the creation of the first β-peptide combinatorial library using this approach. acs.org Additionally, one-pot high-throughput methods have been developed for synthesizing peptidomimetics, such as those containing β-turns, which further streamline the library generation process. nih.gov These advancements allow for the efficient preparation of diverse libraries of β-amino acid-containing molecules, which can then be screened in a variety of binding, enzymatic, or cell-based assays to identify new lead compounds for drug discovery. nih.govacs.org

TechniqueDescriptionKey FeaturesApplication Example
Split-and-Pool SynthesisA method for synthesizing large combinatorial libraries on solid-phase supports (beads). nih.govGenerates massive diversity (e.g., >65,000 compounds); can incorporate non-natural building blocks like β-amino acids. acs.orgnih.govGeneration of an octapeptide library to select for catalysts in an aldol (B89426) reaction. nih.gov
Microwave-Assisted SPPSThe use of microwave irradiation to accelerate coupling and deprotection steps in solid-phase peptide synthesis. acs.orgReduces reaction times from hours to minutes; improves purity of challenging sequences like β-peptides. acs.orgFirst synthesis of a β-peptide combinatorial library on polystyrene macrobeads. acs.org
"One-Pot" Synthesis via "Volatilizable" SupportsA high-throughput method using functionalized silica (B1680970) gels where final products are cleaved and cyclized in a single pot. nih.govEfficient synthesis of linear and cyclic peptidomimetics; good to excellent yields and purities without intermediate purification. nih.govGeneration of beta-turn cyclic peptidomimetics. nih.gov
"Synthetic Fermentation"A method to generate a combinatorial library of complex molecules from small building blocks in water without enzymes or reagents. nih.govAdapts ketoacid ligation to produce β-amino acid linkages; product structure can be modulated by adjusting reaction conditions. nih.govGeneration of a library of complex organic molecules with diverse sequences and structures. nih.gov

Integration with Genetic Code Expansion and Bioorthogonal Chemistry in Chemical Biology

A revolutionary frontier in chemical biology is the ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins, a process made possible by genetic code expansion. wikipedia.orgportlandpress.comportlandpress.com This technology allows scientists to move beyond the 20 standard proteinogenic amino acids and install novel chemical functionalities directly into proteins within living cells. portlandpress.comfrontiersin.org The process requires hijacking the cell's translational machinery by introducing an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) pair. wikipedia.orgaddgene.org This orthogonal pair recognizes a reassigned codon (often the amber stop codon, UAG) and directs the incorporation of a specific ncAA at the desired position in a protein's sequence. portlandpress.comaddgene.org

This platform is powerfully synergistic with bioorthogonal chemistry—a class of chemical reactions that can proceed within a complex biological environment without interfering with native biochemical processes. acs.orgnih.gov By using genetic code expansion to incorporate an ncAA bearing a bioorthogonal "handle" (e.g., an azide (B81097), alkyne, or tetrazine), researchers can tag proteins for a variety of applications. acs.orggoogle.com Once the protein is expressed with the ncAA handle, a probe molecule containing a complementary reactive group can be introduced, leading to a highly specific ligation reaction. acs.org

This two-step strategy allows for the precise labeling of proteins for fluorescence imaging, the attachment of therapeutic payloads, or the study of protein interactions in real-time. While the direct incorporation of N-Boc-(+/-)-3-aminononanoic acid itself into proteins via this method is not standard, the principles extend to a wide variety of unnatural amino acids, including those with modified backbones like β-amino acids or those carrying unique side chains. acs.orgchemrxiv.orgbohrium.com The development of enzymes capable of producing bioorthogonal amino acids and the discovery of new bioorthogonal reactions continue to expand the toolkit available to chemical biologists for dissecting and engineering biological systems with unprecedented precision. google.comchemrxiv.org

ConceptDescriptionKey ComponentsApplications
Genetic Code ExpansionAn engineered biological system that reassigns a specific codon to encode a non-canonical amino acid (ncAA). wikipedia.orgportlandpress.comfrontiersin.org1. Non-canonical amino acid. 2. Unused codon (e.g., UAG stop codon). addgene.org 3. Orthogonal tRNA/aaRS pair. wikipedia.orgSite-specific incorporation of ncAAs into proteins for studying protein function, structure, and engineering novel proteins. wikipedia.orgportlandpress.com
Bioorthogonal ChemistryChemical reactions that occur in living systems without cross-reacting with native functional groups. acs.orgnih.govA pair of mutually reactive functional groups (e.g., azide and alkyne) that are inert to biological molecules. acs.orggoogle.comProtein labeling, imaging, drug targeting, and studying biomolecule interactions in their native environment. acs.orgnih.gov
Integrated ApproachUsing genetic code expansion to install a bioorthogonal handle (as an ncAA) into a protein, followed by a bioorthogonal reaction with a probe. acs.orgncAAs with azide, alkyne, or tetrazine side chains; probes with complementary reactive groups (e.g., cyclooctynes, tetrazines). google.combohrium.comLive-cell imaging, tracking protein dynamics, creating antibody-drug conjugates, and assembling novel biomaterials.

Exploration of Novel Analogues for Probing Biological Systems and Pathways

The synthesis of novel analogues of this compound and other β-amino acids is a critical area of research for developing molecular probes and new therapeutic candidates. By systematically modifying the core structure of the amino acid, researchers can fine-tune its properties to investigate biological processes or enhance its stability and function. whiterose.ac.uk For example, incorporating β-amino acids into peptides can confer remarkable stability against degradation by peptidases, a crucial feature for developing orally bioavailable drugs. whiterose.ac.uknih.gov

A variety of synthetic strategies are employed to create these analogues. The homologation of readily available α-amino acids provides a direct route to a wide range of β-amino acid derivatives. nih.govorganic-chemistry.orgresearchgate.net Other powerful methods include C-C bond-forming reactions like the Mannich reaction and Mukaiyama aldol reaction, which allow for the construction of highly substituted β-amino acid structures. organic-chemistry.org Furthermore, modern palladium-catalyzed C-H arylation and Suzuki coupling reactions enable the synthesis of complex polyaryl unnatural amino acid derivatives, expanding the structural diversity available to chemists. rsc.org

Analogues can be designed as probes by incorporating specific functional groups. For instance, radical functionalization techniques can be used to install fluorine atoms or azido (B1232118) groups onto the side chains of amino acids. acs.org Fluorinated analogues are valuable for metabolic studies and as probes in NMR spectroscopy, while azido-substituted amino acids serve as bioorthogonal handles for "click chemistry," allowing them to be tagged with fluorescent dyes or other reporters for biological imaging and pathway analysis. acs.org The synthesis of these diverse analogues provides an essential toolkit for chemists and biologists to probe the intricate workings of biological systems and to design next-generation molecules with tailored functions.

Analogue TypeSynthetic StrategyPurpose/ApplicationExample
Side-Chain FunctionalizedRadical functionalization. acs.orgServe as chemical probes; bioorthogonal labeling.Synthesis of side-chain azido-substituted amino acids for click chemistry or fluorinated amino acids for NMR studies. acs.org
Polyaryl SubstitutedPd-catalyzed C-H arylation; Suzuki coupling. rsc.orgCreate structurally complex building blocks for drug discovery and materials science.Construction of terphenyl-based amino acid derivatives. rsc.org
PeptidomimeticsSolid-phase peptide synthesis (SPPS) with β-amino acid building blocks. whiterose.ac.ukEnhance peptide stability against enzymatic degradation; mimic natural peptide structures.Introduction of β-amino acids into a therapeutic peptide (PEPITEM) dramatically increased its stability. whiterose.ac.uk
Structurally ConstrainedSynthesis from cyclic precursors or via intramolecular cyclization. wiley-vch.deControl the three-dimensional shape (e.g., helices, turns) of β-peptides to create defined secondary structures for functional applications. wiley-vch.deUse of constrained β-amino acid residues to control β-peptide shape and function. wiley-vch.de

Q & A

Q. How does the heptenoic structure of this compound influence its biochemical activity compared to shorter-chain analogs?

  • Methodology : The longer chain enhances hydrophobic interactions in enzyme active sites, increasing binding affinity. Comparative molecular dynamics simulations and structure-activity relationship (SAR) studies using truncated analogs validate these effects .

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